5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
CAS No.: 2197053-14-6
Cat. No.: VC2785122
Molecular Formula: C12H11ClN4O
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197053-14-6 |
|---|---|
| Molecular Formula | C12H11ClN4O |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 5-amino-1-(2-chloro-5-methoxyphenyl)-3-methylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C12H11ClN4O/c1-7-9(6-14)12(15)17(16-7)11-5-8(18-2)3-4-10(11)13/h3-5H,15H2,1-2H3 |
| Standard InChI Key | LZVBRZMTMYVKKQ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)OC)Cl |
| Canonical SMILES | CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)OC)Cl |
Introduction
The compound 5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a complex organic molecule that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which are known for their diverse biological activities and applications in pharmaceuticals. This specific compound combines a pyrazole ring with a 2-chloro-5-methoxyphenyl group, a methyl group, an amino group, and a carbonitrile group, making it a candidate for various chemical and biological studies.
Data Tables
Given the lack of specific data on 5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, we can create a hypothetical table summarizing potential properties based on similar compounds:
| Property | Hypothetical Value | Notes |
|---|---|---|
| Molecular Formula | CHClNO | Deduced from structure |
| Molecular Weight | Approximately 283.7 g/mol | Calculated from atomic masses |
| Melting Point | Not Available | Requires experimental data |
| Solubility | Not Available | Requires experimental data |
Research Findings and Future Directions
While there are no specific research findings on 5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, studies on similar pyrazole derivatives suggest potential applications in pharmaceuticals and materials science. Future research could focus on synthesizing this compound and evaluating its biological activity, particularly its potential as an anticancer or anti-inflammatory agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume